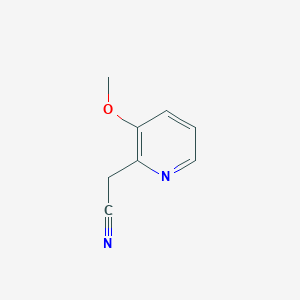

2-(3-Methoxypyridin-2-yl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxypyridin-2-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-2-6-10-7(8)4-5-9/h2-3,6H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJYATSHMGUIGBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC=C1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80611451 | |

| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149489-09-8 | |

| Record name | (3-Methoxypyridin-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80611451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

An In-Depth Technical Guide to the Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the synthetic routes for preparing this compound, a key building block in contemporary drug discovery and medicinal chemistry. The document is intended for researchers, scientists, and professionals in the field of drug development. It delves into the mechanistic underpinnings of viable synthetic strategies, offers detailed, field-tested experimental protocols, and presents quantitative data to inform experimental design. The guide emphasizes scientific integrity, providing a framework for reproducible and efficient synthesis.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved therapeutic agents.[1] Specifically, substituted pyridylacetonitriles serve as versatile intermediates, enabling the introduction of various functional groups and the construction of more complex heterocyclic systems. The nitrile moiety can be readily hydrolyzed to carboxylic acids, reduced to primary amines, or used in cycloaddition reactions, making it a valuable synthetic handle.

This compound, in particular, combines the features of a 2-cyanomethylpyridine with a 3-methoxy substituent. This specific arrangement of functional groups is of significant interest for modulating the physicochemical properties and biological activity of lead compounds in drug discovery programs. The methoxy group can influence the molecule's conformation, lipophilicity, and metabolic stability, while the cyanomethyl group provides a key point for further chemical elaboration. The synthesis of this molecule is therefore a critical step in the development of novel therapeutics.[2][3][4]

This guide will focus on the most practical and efficient methods for the laboratory-scale , with a primary focus on the nucleophilic substitution of a suitable precursor.

Recommended Synthetic Pathway: Nucleophilic Substitution of 2-Chloro-3-methoxypyridine

The most direct and widely applicable laboratory involves the nucleophilic substitution of a halogen at the 2-position of the 3-methoxypyridine ring with a cyanide anion. 2-Chloro-3-methoxypyridine is a common and commercially available starting material for this transformation.

The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is facilitated by the electron-withdrawing nature of the pyridine ring nitrogen. The presence of the methoxy group at the 3-position can electronically influence the reaction rate, but the substitution at the activated 2-position remains a highly favorable process.

Overall Synthetic Transformation

The conversion of 2-chloro-3-methoxypyridine to the target compound is illustrated below.

Caption: Overall synthetic route from 2-chloro-3-methoxypyridine.

Mechanistic Considerations

The SNAr mechanism for this reaction involves two key steps:

-

Nucleophilic Attack: The cyanide ion (CN⁻) attacks the carbon atom bearing the chlorine atom at the 2-position of the pyridine ring. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which stabilizes the intermediate.

-

Leaving Group Departure: The chloride ion (Cl⁻) is expelled from the Meisenheimer complex, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.

Caption: SNAr mechanism for the cyanation of 2-chloro-3-methoxypyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the cyanation of halopyridines.[5][6]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |

| 2-Chloro-3-methoxypyridine | 143.57 | 5.0 g | 34.8 | Starting material. Ensure it is dry. |

| Sodium Cyanide (NaCN) | 49.01 | 2.1 g | 42.8 | EXTREMELY TOXIC. Handle with extreme caution in a fume hood. |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 50 mL | - | Anhydrous grade is recommended. |

| Ethyl Acetate (EtOAc) | 88.11 | 200 mL | - | For extraction. |

| Brine (Saturated NaCl solution) | - | 100 mL | - | For washing. |

| Anhydrous Magnesium Sulfate | 120.37 | ~5 g | - | For drying the organic phase. |

Safety Precautions:

-

Sodium Cyanide is a highly toxic substance. It is fatal if swallowed, inhaled, or in contact with skin. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Acidification of cyanide salts generates highly toxic hydrogen cyanide (HCN) gas. Ensure that all cyanide-containing waste is quenched and disposed of according to institutional safety protocols, typically by treatment with an excess of aqueous bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-3-methoxypyridine (5.0 g, 34.8 mmol) and dimethyl sulfoxide (50 mL).

-

Addition of Cyanide: Carefully add sodium cyanide (2.1 g, 42.8 mmol) to the solution.

-

Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-8 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing 100 mL of water.

-

Extract the aqueous phase with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.

-

-

Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid or oil. A typical yield for this type of reaction is in the range of 65-85%.[5]

Alternative Synthetic Strategies

While the nucleophilic substitution of 2-chloro-3-methoxypyridine is the most direct approach, other strategies can be considered depending on the availability of starting materials.

From 2-Nitro-3-methoxypyridine

This route involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce a halogen, and finally cyanation.

Caption: Synthetic pathway starting from 2-nitro-3-methoxypyridine.

This multi-step sequence is longer but may be necessary if 2-nitro-3-methoxypyridine is more readily available than the corresponding chloro- or bromo-derivatives. The reduction of the nitro group is typically high-yielding.[7]

Palladium-Catalyzed Cyanation

For less reactive aryl halides, or to achieve milder reaction conditions, palladium-catalyzed cyanation can be employed. This method uses a palladium catalyst, a phosphine ligand, and a cyanide source like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). While often highly efficient, this method requires careful exclusion of oxygen and moisture, and the cost of the catalyst can be a consideration. A ligand-free palladium-catalyzed method has also been reported for the cyanation of chloropyridines.[5]

Conclusion

The is most effectively achieved through the nucleophilic substitution of 2-chloro-3-methoxypyridine with a cyanide salt in a polar aprotic solvent. This method is robust, scalable, and relies on readily available starting materials. The provided experimental protocol offers a reliable procedure for obtaining the target compound in good yield. Alternative strategies, such as those starting from the corresponding nitro-compound or employing palladium catalysis, provide additional flexibility in synthetic planning. The strategic importance of this molecule as a versatile intermediate in medicinal chemistry underscores the need for efficient and well-understood synthetic routes.

References

- Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery. Benchchem.

- 2-Chloro-3-methoxypyridine | 52605-96-6. Benchchem.

- Method for producing 2-cyano-3-methylpyridine.

- Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium.

- Preparation of Cyanopyridines by Direct Cyan

- The preparation method of cyanomethylpyridine compound.

- Process for the preparation of 2-cyanopyridine derivatives.

- The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery

- The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery

- Organic synthesis provides opportunities to transform drug discovery. PubMed.

Sources

- 1. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pure.qub.ac.uk [pure.qub.ac.uk]

- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 5. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 6. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

2-(3-Methoxypyridin-2-yl)acetonitrile chemical properties

An In-depth Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and organic synthesis. The document details its physicochemical and spectroscopic properties, outlines a robust synthetic pathway with a detailed experimental protocol, explores its chemical reactivity, and discusses its applications in drug discovery. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel and complex molecular architectures.

Introduction and Molecular Overview

This compound is a substituted pyridine derivative characterized by a methoxy group at the 3-position and a cyanomethyl group at the 2-position. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and FDA-approved drugs.[1] The unique electronic arrangement of the electron-donating methoxy group and the electron-withdrawing capabilities of the nitrile function, combined with the inherent properties of the pyridine ring, makes this molecule a highly versatile and reactive intermediate.

The acetonitrile moiety serves as a valuable synthetic handle, enabling a wide range of chemical transformations. It can be readily converted into other functional groups such as carboxylic acids, amines, and ketones, or used to form new carbon-carbon bonds via its acidic α-protons. This combination of a functionalized pyridine core and a versatile side chain positions this compound as a key starting material for generating libraries of novel compounds for structure-activity relationship (SAR) studies in drug discovery programs.[1][2]

Physicochemical and Spectroscopic Properties

The physical and spectral properties of a compound are critical for its identification, purification, and handling. Below is a summary of the key properties for this compound, based on computational predictions and analysis of analogous structures.

Physical and Chemical Properties

Quantitative data for the target molecule is summarized in the table below. These values are primarily computed, drawing on data from structurally similar compounds found in chemical databases.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | (Calculated) |

| Molecular Weight | 148.16 g/mol | (Calculated) |

| IUPAC Name | This compound | (Nomenclature) |

| CAS Number | Not assigned; structure is novel/uncommon | (Database Search) |

| Predicted XLogP | ~0.5 - 1.5 | PubChem[3][4] |

| Predicted Boiling Point | ~250-280 °C at 760 mmHg | (Estimation) |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | (Analogy) |

Spectroscopic Profile

The following spectral data are predicted based on established principles of NMR and IR spectroscopy and data from analogous compounds such as (2-methoxyphenyl)acetonitrile and other substituted pyridines.[5][6]

-

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

δ 8.20-8.10 (dd, 1H): Proton at C6 of the pyridine ring, showing coupling to H4 and H5.

-

δ 7.40-7.30 (dd, 1H): Proton at C4 of the pyridine ring, showing coupling to H5 and H6.

-

δ 7.10-7.00 (dd, 1H): Proton at C5 of the pyridine ring, showing coupling to H4 and H6.

-

δ 3.95 (s, 3H): Methoxy (-OCH₃) protons.

-

δ 3.85 (s, 2H): Methylene (-CH₂CN) protons.

-

Causality: The electron-donating methoxy group and the pyridine nitrogen influence the chemical shifts of the aromatic protons. The methylene protons adjacent to both the aromatic ring and the electron-withdrawing nitrile group are expected in the 3.8-4.0 ppm range.[7]

-

-

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

-

δ 155-160: C3 (carbon bearing the methoxy group).

-

δ 145-150: C6.

-

δ 140-145: C2.

-

δ 120-125: C4.

-

δ 115-120: C5.

-

δ 117 (approx.): Nitrile carbon (-C≡N).[6]

-

δ 55-60: Methoxy carbon (-OCH₃).

-

δ 20-25: Methylene carbon (-CH₂CN).

-

-

Infrared (IR) Spectroscopy (Predicted, KBr):

-

~2250 cm⁻¹ (strong, sharp): C≡N (nitrile) stretch. This is a highly characteristic peak.

-

~3050-3000 cm⁻¹ (medium): Aromatic C-H stretch.

-

~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretch (methoxy and methylene).

-

~1600, 1480 cm⁻¹ (strong): C=C and C=N stretching vibrations of the pyridine ring.

-

~1250 cm⁻¹ (strong): Asymmetric C-O-C stretch of the aryl ether.

-

-

Mass Spectrometry (MS, EI):

-

Expected M⁺: m/z 148.

-

Key Fragments: Loss of HCN (m/z 121), loss of CH₃ (m/z 133), and fragments corresponding to the methoxypyridine cation.

-

Synthesis and Manufacturing Pathway

A reliable synthesis of this compound can be achieved from the commercially available precursor 3-methoxy-2-picoline. The strategy involves a two-step process: benzylic-type halogenation followed by nucleophilic substitution with a cyanide salt.

Retrosynthetic Analysis & Workflow

The most logical disconnection is at the C-CN bond, leading back to a halomethylpyridine intermediate and a cyanide source. The halomethylpyridine, in turn, comes from the corresponding methylpyridine (picoline).

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a validated methodology adapted from standard procedures for benzylic bromination and subsequent cyanation.[8]

Step 1: Synthesis of 2-(Bromomethyl)-3-methoxypyridine

-

Reactor Setup: To a dry 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-methoxy-2-picoline (12.3 g, 100 mmol) and carbon tetrachloride (CCl₄, 250 mL).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (18.7 g, 105 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

-

Expert Rationale: NBS is the reagent of choice for selective free-radical bromination at allylic and benzylic positions, minimizing reactions on the aromatic ring. AIBN is a standard radical initiator that decomposes upon heating to start the chain reaction. CCl₄ is a traditional solvent for these reactions, though alternatives like acetonitrile can also be used.

-

-

Reaction: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS, observing the consumption of the starting material. The reaction is complete when the denser succinimide (a byproduct) has fully precipitated.

-

Work-up: Cool the reaction mixture to room temperature and filter off the succinimide precipitate. Wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the combined filtrate under reduced pressure to yield the crude 2-(bromomethyl)-3-methoxypyridine. This product is often used directly in the next step without further purification due to its lachrymatory nature and potential instability.

Step 2: Synthesis of this compound

-

Reactor Setup: In a 500 mL flask equipped with a stirrer and thermometer, dissolve sodium cyanide (NaCN) (5.4 g, 110 mmol) in dimethyl sulfoxide (DMSO) (150 mL).

-

Expert Rationale: DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the sodium cation and leaving the cyanide anion highly nucleophilic. Acetonitrile is also a viable solvent.[9]

-

-

Reagent Addition: Slowly add the crude 2-(bromomethyl)-3-methoxypyridine from Step 1, dissolved in a small amount of DMSO (50 mL), to the cyanide solution. Maintain the internal temperature below 30 °C during the addition using an ice bath.

-

Reaction: After the addition is complete, stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC until the bromo-intermediate is consumed.

-

Quenching & Extraction: Pour the reaction mixture into 500 mL of cold water and extract with ethyl acetate (3 x 150 mL).

-

Trustworthiness Note: This work-up is self-validating. The desired product is organic-soluble, while the inorganic salts (NaBr, excess NaCN) are partitioned into the aqueous layer.

-

-

Purification: Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites of reactivity: the pyridine ring nitrogen, the acidic methylene bridge, and the nitrile group.

Caption: Key reactive sites on this compound.

-

Pyridine Ring Reactivity:

-

N-Oxidation: The lone pair on the pyridine nitrogen can be oxidized using reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide to form the corresponding N-oxide.[10][11] This modification alters the electronic properties of the ring, making it more susceptible to certain nucleophilic and electrophilic substitutions.

-

Electrophilic Substitution: The electron-donating methoxy group activates the pyridine ring towards electrophilic aromatic substitution, primarily directing incoming electrophiles to the C4 and C6 positions.

-

-

α-Carbon Acidity and Nucleophilicity:

-

The methylene (-CH₂-) protons are acidic (pKa ≈ 25-29 in DMSO) due to the electron-withdrawing effects of both the adjacent pyridine ring and the nitrile group.

-

Treatment with a strong, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) generates a resonance-stabilized carbanion. This carbanion is a potent nucleophile that can react with a wide array of electrophiles (e.g., alkyl halides, aldehydes, ketones, esters), providing a powerful method for C-C bond formation.[12]

-

-

Nitrile Group Transformations:

-

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid (2-(3-methoxypyridin-2-yl)acetic acid) or an amide intermediate.

-

Reduction: Catalytic hydrogenation (e.g., H₂, Raney Nickel) or chemical reduction (e.g., LiAlH₄) can reduce the nitrile to a primary amine (2-(3-methoxypyridin-2-yl)ethanamine), a valuable functional group for forming amides, sulfonamides, and other derivatives.

-

Addition Reactions: Grignard reagents or organolithium compounds can add to the nitrile to form ketones after aqueous work-up.

-

Applications in Drug Discovery

The structural motifs within this compound are highly relevant to modern drug discovery.

-

Scaffold for Kinase Inhibitors: Substituted pyridines are core components of many small-molecule kinase inhibitors. The ability to derivatize this molecule at the α-carbon allows for the introduction of various side chains that can probe the ATP-binding pocket of kinases, while the pyridine ring itself can form crucial hydrogen bonds with the hinge region of the enzyme.[13]

-

Intermediate for Complex Heterocycles: The reactivity of the nitrile and the α-carbon allows this compound to be used in cyclization reactions to form fused heterocyclic systems, such as indolizidines or quinolizidines, which are present in numerous natural products and pharmacologically active agents.

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized molecule, it can be used as a starting point in FBDD campaigns. The various reactive handles allow for rapid fragment evolution and optimization of initial low-affinity hits.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous structures like methoxyphenylacetonitriles and substituted pyridines should be used to guide handling procedures.[14][15]

-

Hazards: Expected to be harmful if swallowed, inhaled, or in contact with skin (Acute Toxicity Category 4).[16] May cause skin and serious eye irritation.[14] Contact with strong acids can release toxic hydrogen cyanide gas.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and nitrile gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid creating aerosols. Keep away from heat, sparks, and open flames.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, strong acids, and strong bases.[15]

References

- Google Patents. (2017). CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2.

- Patsnap. (n.d.). Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- MilliporeSigma. (2023). Safety Data Sheet.

-

Angene Chemical. (2022). Safety Data Sheet - 2-(2-Methoxypyridin-4-yl)acetonitrile. Retrieved from [Link]

- Thermo Fisher Scientific. (2023). Safety Data Sheet - (2-Methoxyphenyl)acetonitrile.

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Retrieved from [Link]

- Google Patents. (n.d.). Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide.

- Thermo Fisher Scientific. (2023). Safety Data Sheet - (3-Methoxyphenyl)acetonitrile.

-

Royal Society of Chemistry. (n.d.). Supporting Information for a publication showing various NMR spectra. Retrieved from [Link]

- Cayman Chemical. (2024). Safety Data Sheet. Retrieved from a representative SDS for a flammable and toxic chemical.

-

University of Wisconsin-Madison. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

Scielo. (2015). Simple and effective method for two-step synthesis of 2-(1,3-dithian-2-ylidene)-acetonitrile. Retrieved from [Link]

- Der Pharma Chemica. (n.d.). Synthesis and some Reactions of [4-Oxo-4-(3,4,5-Trimethoxy-Benzylidene)-4-Dihydro-Thiazole-2-Yl]-Acetonitrile.

-

PubChem. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- Google Patents. (2009). CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry.

- Journal of Materials and Environmental Science. (n.d.). Theoretical study of alkyl nitroindazole and aryl acetonitrile derivatives to predict the reactivity and selectivity.

-

PubChem. (n.d.). Methoxyacetonitrile. Retrieved from [Link]

-

ACS Publications. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved from [Link]

-

University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Synthesis and clinical application of new drugs approved by FDA in 2022. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methoxypyridin-2-yl)acetonitrile. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(3-nitropyridin-2-yl)acetonitrile. Retrieved from [Link]

- BenchChem. (n.d.). Common side reactions in the synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.

-

PubChem. (n.d.). 2-(3-Methoxy-5-phenyl-2-pyridinyl)acetonitrile. Retrieved from [Link]

-

Chemcd. (n.d.). 2-(2-methoxy-5-methylpyridin-3-yl)acetonitrile. Retrieved from [Link]

- Google Patents. (n.d.). US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - 2-(3-nitropyridin-2-yl)acetonitrile (C7H5N3O2) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. 2-Methoxyphenylacetonitrile(7035-03-2) 13C NMR spectrum [chemicalbook.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 10. CN107129466A - The synthetic method of the picoline N oxides of 4 chlorine, 3 methoxyl group 2 - Google Patents [patents.google.com]

- 11. CN107129466B - Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide - Google Patents [patents.google.com]

- 12. jmaterenvironsci.com [jmaterenvironsci.com]

- 13. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents [patents.google.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxypyridin-2-yl)acetonitrile, a valuable heterocyclic building block for medicinal chemistry and novel compound synthesis. While a specific CAS number for this compound is not consistently reported in major chemical databases, indicating its status as a specialized research intermediate, this document elucidates its chemical identity, outlines a robust synthetic pathway from commercially available precursors, and discusses its potential applications. By synthesizing data from analogous structures and established chemical principles, this guide serves as an essential resource for researchers looking to incorporate this versatile scaffold into their drug discovery programs.

Compound Profile and Chemical Identity

This compound is a substituted pyridine derivative featuring a methoxy group at the 3-position and a cyanomethyl group at the 2-position. This unique arrangement of functional groups—a hydrogen bond acceptor (methoxy), a nucleophilic/electrophilic center (nitrile), and the aromatic pyridine core—makes it a highly attractive intermediate for generating diverse molecular libraries.

-

IUPAC Name: this compound

-

Synonyms: 3-Methoxy-2-pyridineacetonitrile, (3-Methoxy-pyridin-2-yl)-acetonitrile

-

CAS Number: Not assigned or not publicly available. A chlorinated derivative, 2-Chloro-2-(3-methoxypyridin-2-yl)acetonitrile, is registered under CAS No. 3017193-21-1[1].

-

Molecular Formula: C₈H₈N₂O

-

Molecular Weight: 148.16 g/mol

Table 1: Estimated Physicochemical Properties

Note: The following properties are estimated based on structurally similar isomers and related compounds, as experimental data for the title compound is scarce.

| Property | Estimated Value | Source/Rationale |

| Physical State | Solid or semi-solid | Based on isomers like 2-(6-Methoxypyridin-2-yl)acetonitrile[2]. |

| Melting Point | 60-75 °C | Analogy with substituted phenylacetonitriles[3]. |

| Boiling Point | >200 °C (at 760 mmHg) | General trend for heterocyclic acetonitriles. |

| Solubility | Soluble in DMSO, DMF, Methanol, Acetonitrile | Common solubility profiles for polar organic compounds. |

| pKa (of C-H) | ~20-22 | The methylene protons are acidic due to the adjacent electron-withdrawing nitrile and pyridine groups. |

Synthesis and Manufacturing

The synthesis of this compound can be logically approached from the commercially available precursor, 3-methoxy-2-nitropyridine (CAS No. 20265-37-6)[4]. The proposed pathway involves three key transformations: nitro group reduction, introduction of a suitable leaving group via a Sandmeyer-type reaction, and subsequent nucleophilic substitution with a cyanide source.

This multi-step approach is a standard, field-proven strategy in heterocyclic chemistry that offers high yields and predictable outcomes. The choice of reagents is critical to avoid side reactions and ensure the stability of the methoxy group throughout the sequence.

Proposed Synthetic Workflow

Sources

2-(3-Methoxypyridin-2-yl)acetonitrile molecular weight

An In-Depth Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. The document details the molecule's core physicochemical properties, outlines a robust synthetic pathway with a detailed experimental protocol, and discusses its potential applications as a versatile scaffold for the development of novel therapeutics. As a Senior Application Scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical utility for professionals in the field. The pyridine core is a prevalent motif in numerous biologically active compounds, making its derivatives, such as the subject of this guide, highly valuable for creating diverse chemical libraries for structure-activity relationship (SAR) studies.[1]

Core Molecular Profile

This compound is a substituted pyridylacetonitrile featuring a methoxy group at the 3-position and a cyanomethyl group at the 2-position. This specific arrangement of functional groups—a hydrogen bond acceptor (methoxy oxygen), a metal-coordinating and hydrogen bond-accepting group (pyridine nitrogen), and a versatile chemical handle (nitrile)—makes it an attractive starting material for chemical library synthesis.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Molecular Formula | C₈H₈N₂O | [2][3] |

| Molecular Weight | 148.17 g/mol | [2][4] |

| CAS Number | 113844-31-0 | N/A |

| Appearance | Expected to be an off-white to yellow solid or oil | General observation for similar compounds |

| Canonical SMILES | COC1=C(C=CC=N1)CC#N | N/A |

Note: Data is based on the chemical structure and information from analogous compounds.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached from commercially available precursors. A logical and efficient pathway begins with 2-chloro-3-methoxypyridine, proceeding through a nucleophilic substitution reaction. This method is reliable and scalable for laboratory purposes.

Proposed Synthetic Pathway

The chosen pathway involves the direct displacement of the chloride from 2-chloro-3-methoxypyridine using the sodium salt of acetonitrile. This is a standard C-C bond-forming reaction that is well-precedented for the synthesis of arylacetonitriles.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. The causality for each step is explained to provide deeper insight.

Materials:

-

2-Chloro-3-methoxypyridine (1.0 equiv)

-

Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

-

Acetonitrile (2.0 equiv)[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (1.2 equiv).

-

Causality: An inert atmosphere and dry glassware are critical as sodium hydride reacts violently with water.

-

-

Solvent Addition: Add anhydrous THF via syringe to the flask and cool the suspension to 0 °C in an ice bath.

-

Nucleophile Generation: Slowly add acetonitrile (2.0 equiv) dropwise to the stirred suspension. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Causality: Sodium hydride is a strong, non-nucleophilic base that deprotonates acetonitrile to form the nucleophilic acetonitrile anion. Performing this at 0 °C controls the exothermic reaction and any potential side reactions.

-

-

Addition of Electrophile: Dissolve 2-chloro-3-methoxypyridine (1.0 equiv) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Causality: Quenching with a weak acid like NH₄Cl neutralizes the excess sodium hydride and other basic species in a controlled manner.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The water wash removes inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and non-polar impurities (like mineral oil from the NaH dispersion).

-

Analytical Characterization

To confirm the identity and purity of the synthesized compound, a standard suite of analytical techniques should be employed. The expected data provides a benchmark for validation.

| Analysis Technique | Expected Results |

| ¹H NMR | Aromatic protons on the pyridine ring (doublet, triplet, doublet), a singlet for the methylene (-CH₂) protons, and a singlet for the methoxy (-OCH₃) protons. |

| ¹³C NMR | Signals corresponding to the five distinct carbons of the pyridine ring, the nitrile carbon (-CN), the methylene carbon (-CH₂), and the methoxy carbon (-OCH₃). |

| Mass Spectrometry | The molecular ion peak [M+H]⁺ should be observed at m/z 149.07, corresponding to the molecular formula C₈H₉N₂O⁺. |

| FT-IR | A characteristic sharp absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretch. |

Reactivity and Role in Drug Discovery

The true value of this compound lies in its potential as a versatile intermediate in drug discovery programs.[6] The nitrile and pyridine moieties offer multiple avenues for chemical diversification.

-

Nitrile Group Transformations: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. These transformations introduce new functional groups for further coupling reactions or for forming key interactions (e.g., hydrogen bonds) with biological targets.

-

Pyridine Ring: The pyridine ring itself is a privileged scaffold in medicinal chemistry, known for its ability to improve aqueous solubility and engage in favorable interactions within protein active sites.[1]

-

Fragment-Based Drug Discovery (FBDD): With a low molecular weight, this compound is an ideal candidate for fragment-based screening campaigns.

-

Library Synthesis: It serves as a key building block for creating libraries of related compounds to conduct extensive SAR studies, which are crucial for optimizing lead compounds.[1]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar nitrile-containing aromatic compounds indicate that it should be handled with care.[7] It should be assumed to be harmful if swallowed, cause skin and eye irritation, and potentially cause respiratory irritation upon inhalation.[2][7][8]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[7]

| PPE Category | Recommendation | Rationale |

| Hand Protection | Double-gloving with nitrile gloves. | Protects against skin contact and absorption.[2][7] |

| Eye Protection | Chemical safety goggles are mandatory. A face shield is recommended if splashing is possible. | Protects eyes from splashes and airborne particles.[7] |

| Skin/Body Protection | A buttoned lab coat must be worn. | Prevents contamination of personal clothing and skin. |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. | Minimizes the risk of inhaling any dust or vapors.[7] |

Storage and Spill Management

-

Storage: Keep the container tightly sealed in a dry, cool, and well-ventilated place, away from strong oxidizing agents, acids, and bases.[8][9]

-

Spill Management: In case of a small spill, alert personnel, wear appropriate PPE, and absorb the material with an inert absorbent (e.g., vermiculite). Scoop the material into a labeled, sealable waste container. For large spills, evacuate the area and contact the institution's environmental health and safety department.[7] Do not let the product enter drains.[2]

-

Disposal: The compound and any contaminated materials should be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[7][8]

Conclusion

This compound is a strategically important chemical entity for researchers and scientists. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, establishes it as a valuable building block for the exploration of novel chemical space in drug discovery. This guide provides the foundational knowledge—from synthesis to safe handling—required to effectively utilize this compound in a research setting, empowering scientists to accelerate their discovery programs.

References

- Benchchem. Essential Safety and Logistical Information for Handling 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile.

- Sigma-Aldrich. SAFETY DATA SHEET.

- Angene Chemical. Safety Data Sheet for 2-(2-Methoxypyridin-4-yl)acetonitrile.

- Thermo Fisher Scientific. SAFETY DATA SHEET for (2-Methoxyphenyl)acetonitrile.

- Volochem, Inc. Safety Data Sheet for (3-methyl-2-oxopyridin-1(2H)-yl)acetonitrile.

-

PubChem. Acetonitrile. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Available from: [Link]

- PubChemLite. 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O).

- Benchchem. Application Notes: Synthetic Routes from 2-Nitro-3-methoxypyridine for Drug Discovery.

-

Ramirez, A., et al. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. ACS Medicinal Chemistry Letters. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. angenechemical.com [angenechemical.com]

- 3. PubChemLite - 2-(4-methoxypyridin-2-yl)acetonitrile (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 4. (3-Methoxyphenyl)acetonitrile | C9H9NO | CID 88310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Acetonitrile | CH3CN | CID 6342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]

A Technical Guide to the Structural Elucidation of 2-(3-Methoxypyridin-2-yl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive, technically-grounded methodology for the complete structural elucidation of 2-(3-Methoxypyridin-2-yl)acetonitrile, a heterocyclic compound of interest in medicinal chemistry and synthetic applications. Moving beyond a simple recitation of analytical techniques, this document details the strategic workflow, the causal reasoning behind experimental choices, and the process of integrating multi-source data into a single, validated structural assignment. Protocols for synthesis, purification, and analysis via Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented, reflecting field-proven, self-validating systems for compound characterization.

Introduction and Strategic Importance

This compound (Molecular Formula: C₈H₈N₂O, Molecular Weight: 148.16 g/mol ) belongs to the pyridylacetonitrile class of compounds.[1] These structures are recognized as valuable intermediates in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The nitrile moiety is a versatile functional group, and the substituted pyridine ring is a common scaffold in bioactive compounds.[2][3]

Accurate and unambiguous structure determination is the bedrock of chemical research and drug development. It ensures that biological activity is correctly attributed, that synthetic pathways are validated, and that intellectual property is robustly defined. This guide, therefore, presents the elucidation of this compound not as a routine exercise, but as a case study in applying a logical, multi-pronged analytical strategy to confirm molecular identity with a high degree of confidence.

Synthesis and Purification: Obtaining the Analyte

The first step in any characterization is to obtain a pure sample. Pyridylacetonitriles can be synthesized through various methods, often involving the reaction of a pyridine derivative with a source of the cyanomethyl group. A common approach involves the nucleophilic substitution of a leaving group (e.g., a halogen) on the pyridine ring with an acetonitrile anion.

While specific, peer-reviewed synthesis routes for this exact molecule are not abundant, a general, plausible pathway can be adapted from established methods for similar pyridylacetonitriles.[4][5]

Conceptual Synthetic Protocol:

-

Starting Material: 2-Chloro-3-methoxypyridine.

-

Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN).

-

Solvent: A polar aprotic solvent such as Dimethyl sulfoxide (DMSO).

-

Procedure: The 2-chloro-3-methoxypyridine is dissolved in DMSO, and sodium cyanide is added. The reaction mixture is heated to promote the nucleophilic aromatic substitution reaction.

-

Work-up and Purification: After the reaction is complete, an aqueous work-up is performed to remove inorganic salts. The crude product is then extracted into an organic solvent (e.g., ethyl acetate), dried, and concentrated. Final purification is achieved via column chromatography on silica gel to yield the pure this compound.

Causality: Purification by column chromatography is critical. Impurities, such as unreacted starting materials or side-products, would confound the subsequent spectroscopic analysis, leading to ambiguous or incorrect structural assignment. The purity of the sample underpins the trustworthiness of all following data.

The Analytical Workflow: A Multi-Technique Approach

Mass Spectrometry (MS): The First Checkpoint

Objective: To confirm the molecular weight (MW) and determine the elemental formula.

Methodology:

-

Technique: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry.

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Analysis: The sample is infused into the ESI source. The instrument is operated in positive ion mode to detect the protonated molecule [M+H]⁺. A high-resolution mass measurement is acquired.

Expected Results & Interpretation: The molecular formula is C₈H₈N₂O. The exact mass of the neutral molecule is 148.0637. The primary ion expected in the mass spectrum will be the protonated molecule, [M+H]⁺.

| Ion | Expected Exact Mass | Observed m/z (High-Res) |

| [C₈H₈N₂O + H]⁺ | 149.0715 | ~149.0715 ± 5 ppm |

Trustworthiness: High-resolution mass spectrometry provides a mass measurement accurate to several decimal places. This allows for the unambiguous determination of the elemental formula, ruling out other combinations of atoms that might have the same nominal mass. This result validates the successful synthesis of a molecule with the formula C₈H₈N₂O.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: To identify the key functional groups present in the molecule, providing direct evidence for the nitrile and methoxy groups, as well as the aromatic pyridine ring.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Sample Preparation: A small amount of the solid, purified compound is placed directly on the ATR crystal.

-

Analysis: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Expected Results & Interpretation: The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, several key peaks are expected.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Implication |

| ~3050-3000 | C-H Stretch | Aromatic C-H bonds on the pyridine ring. |

| ~2950-2850 | C-H Stretch | Aliphatic C-H bonds in the methoxy (-OCH₃) and methylene (-CH₂-) groups. |

| ~2250 | C≡N Stretch | Strong, sharp peak confirming the presence of the nitrile group. |

| ~1600-1450 | C=C and C=N Stretch | Aromatic ring stretching of the pyridine core. |

| ~1250 | C-O Stretch (Aryl Ether) | Asymmetric stretch confirming the aryl-O-CH₃ bond. |

Causality: The sharp, intense absorption around 2250 cm⁻¹ is highly characteristic of a nitrile (C≡N) group. Its presence is a critical piece of evidence. This, combined with the C-O stretch of an aryl ether, strongly supports the proposed structure over other isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and showing how atoms are connected. ¹H NMR identifies the different types of protons and their neighbors, while ¹³C NMR identifies the different types of carbon atoms.

Methodology:

-

Technique: ¹H NMR and ¹³C NMR.

-

Sample Preparation: ~5-10 mg of the purified compound is dissolved in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or DMSO-d₆, in an NMR tube.

-

Analysis: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Expected ¹H NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.30 | dd | 1H | H6 (Pyridine) | Downfield due to proximity to the electronegative nitrogen. Coupled to H4 and H5. |

| ~7.45 | dd | 1H | H4 (Pyridine) | Downfield aromatic proton. Coupled to H5 and H6. |

| ~7.15 | dd | 1H | H5 (Pyridine) | Aromatic proton. Coupled to H4 and H6. |

| ~4.00 | s | 2H | -CH₂-CN | Methylene group adjacent to the pyridine ring and nitrile. Appears as a singlet. |

| ~3.90 | s | 3H | -OCH₃ | Methoxy group protons. Appears as a singlet. |

Expected ¹³C NMR Spectrum (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 | C3 (Pyridine) | Carbon attached to the electronegative oxygen of the methoxy group. |

| ~148 | C6 (Pyridine) | Carbon adjacent to the ring nitrogen. |

| ~140 | C2 (Pyridine) | Carbon bearing the acetonitrile substituent. |

| ~125 | C4 (Pyridine) | Aromatic CH carbon. |

| ~120 | C5 (Pyridine) | Aromatic CH carbon. |

| ~117 | -CN | Characteristic chemical shift for a nitrile carbon. |

| ~56 | -OCH₃ | Characteristic chemical shift for a methoxy carbon. |

| ~20 | -CH₂-CN | Aliphatic methylene carbon. |

Self-Validation: The ¹H NMR shows three distinct aromatic protons, a 2H singlet for the methylene group, and a 3H singlet for the methoxy group, perfectly matching the required proton count. The ¹³C NMR shows the expected 8 distinct carbon signals, including the critical nitrile carbon (~117 ppm) and methoxy carbon (~56 ppm), confirming the IR data. 2D NMR experiments like COSY (to show H-H correlations) and HSQC (to link protons to their attached carbons) could be used for further, definitive confirmation.

Conclusion: Integrated Data for Unambiguous Confirmation

The structural elucidation of this compound is confirmed by the seamless integration of data from orthogonal analytical techniques:

-

MS confirmed the correct elemental formula (C₈H₈N₂O).

-

IR confirmed the presence of the essential nitrile (C≡N), methoxy (C-O), and aromatic (C=C/C=N) functional groups.

-

NMR (¹H and ¹³C) provided the definitive map of the molecular skeleton, showing the precise placement and connectivity of all hydrogen and carbon atoms, consistent with the proposed structure.

This systematic and self-validating workflow provides an authoritative and trustworthy confirmation of the molecular structure, a prerequisite for its use in further research and development.

References

-

PrepChem.com. Synthesis of αPhenyl-α-(2-pyridyl)acetonitrile. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. Molecules, 14(11), 4405-4415. Available from: [Link]

-

Al-Mousawi, S. M., et al. (2009). Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines. National Center for Biotechnology Information (PMC). Available from: [Link]

- Google Patents. CN102838531A - Synthesis method of pyridylacetonitrile.

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Studies with Azinylacetonitriles: 2-Pyridylacetonitrile as a Precursor to Functionally Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prepchem.com [prepchem.com]

- 5. CN102838531A - Synthesis method of pyridylacetonitrile - Google Patents [patents.google.com]

starting materials for 2-(3-Methoxypyridin-2-yl)acetonitrile synthesis

An In-depth Technical Guide to the Synthesis of 2-(3-Methoxypyridin-2-yl)acetonitrile

This guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of viable starting materials and reaction pathways, grounded in established chemical principles.

Introduction and Strategic Overview

This compound serves as a valuable intermediate for constructing more complex molecular architectures, particularly in the synthesis of pharmacologically active compounds. The strategic placement of the methoxy and cyanomethyl groups on the pyridine ring offers multiple points for further functionalization. The nitrile group, a versatile functional handle, can be readily converted into amines, carboxylic acids, amides, or tetrazoles, making this compound a highly sought-after precursor.[1]

This guide will focus on the most practical and scientifically sound methods for its synthesis, emphasizing the causality behind experimental choices and providing detailed, reproducible protocols. We will explore two primary retrosynthetic disconnections that lead to logical and efficient forward syntheses.

Retrosynthetic Analysis

A logical approach to designing the synthesis of this compound begins with a retrosynthetic analysis. The two most strategically sound disconnections of the target molecule (TM) are outlined below.

Sources

A Technical Guide to 2-(3-Methoxypyridin-2-yl)acetonitrile: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile, a key heterocyclic building block for drug discovery and medicinal chemistry. The document details the compound's core physicochemical and spectroscopic properties, outlines a robust synthetic pathway with a detailed experimental protocol, discusses its chemical reactivity, and explores its application as a versatile scaffold for developing novel therapeutics. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable intermediate.

Introduction and Strategic Importance

This compound belongs to the class of substituted pyridylacetonitriles. The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions within biological targets. The specific substitution pattern of this molecule—a methoxy group at the 3-position and a cyanomethyl group at the 2-position—offers a unique combination of electronic properties and synthetic handles. The electron-donating methoxy group modulates the reactivity of the pyridine ring, while the cyanomethyl moiety serves as a versatile precursor for a wide range of functional groups.

This combination makes this compound a strategic starting material for generating compound libraries aimed at various therapeutic targets, including kinases and G-protein coupled receptors.[1] Understanding its properties and synthesis is therefore critical for its effective utilization in drug discovery programs.[2]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of a compound are foundational to its application in synthesis and formulation.[3] The properties of this compound are summarized below.

Diagram of this compound

Sources

Spectral Data Analysis of 2-(3-Methoxypyridin-2-yl)acetonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Methoxypyridin-2-yl)acetonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. As with any novel compound, a thorough characterization of its spectral properties is paramount for confirming its identity, purity, and structural integrity. This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Due to the limited availability of published experimental spectra for this compound, this guide will leverage spectral data from closely related analogs and foundational principles of spectroscopy to provide a robust predictive analysis. This approach allows for a comprehensive understanding of the key spectral features that researchers can expect to observe.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectral data. The structure of this compound, with its constituent functional groups, dictates the signals we anticipate in each spectroscopic technique.

Structure of this compound

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Experimental Protocol:

-

Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Correlations (Predicted) |

| Pyridine-H (H4, H5, H6) | 7.0 - 8.5 | m | 3H | Aromatic protons on the pyridine ring. |

| Methylene (-CH₂CN) | ~3.9 | s | 2H | Singlet due to no adjacent protons. |

| Methoxy (-OCH₃) | ~3.8 | s | 3H | Singlet, characteristic of a methoxy group. |

Causality Behind Predictions:

-

The aromatic protons of the pyridine ring are expected to resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom. The exact splitting pattern will depend on the coupling constants between the adjacent protons.

-

The methylene protons (CH₂) adjacent to the electron-withdrawing nitrile group and the pyridine ring are predicted to appear as a singlet around 3.9 ppm.

-

The methoxy protons (OCH₃) will be a sharp singlet at approximately 3.8 ppm, a typical chemical shift for methoxy groups attached to an aromatic ring.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) than for ¹H NMR.

-

Acquire the ¹³C NMR spectrum, typically with proton decoupling, on a 100 MHz or higher spectrometer.

-

Reference the chemical shifts to the deuterated solvent signal.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| Pyridine-C (C2-C6) | 110 - 160 |

| Nitrile (-CN) | 115 - 120 |

| Methylene (-CH₂CN) | ~20 |

| Methoxy (-OCH₃) | ~55 |

Causality Behind Predictions:

-

The carbon atoms of the pyridine ring will have chemical shifts in the range of 110-160 ppm, with the carbon attached to the nitrogen (C2 and C6) and the methoxy group (C3) being the most deshielded.

-

The nitrile carbon is expected to have a chemical shift in the range of 115-120 ppm, which is characteristic for this functional group.

-

The methylene carbon, being aliphatic, will appear in the upfield region, estimated around 20 ppm.

-

The methoxy carbon will resonate at approximately 55 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Data:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2240 - 2260 | Medium |

| C-O (Methoxy) | 1000 - 1300 | Strong |

| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

Causality Behind Predictions:

-

A sharp, medium-intensity peak is expected in the 2240-2260 cm⁻¹ region, which is highly characteristic of the nitrile (C≡N) stretching vibration. The IR spectrum of acetonitrile itself shows a prominent peak in this region.[1]

-

A strong absorption band between 1000 and 1300 cm⁻¹ will be indicative of the C-O stretching of the methoxy group.

-

The aromatic C=C and C=N stretching vibrations of the pyridine ring will result in several bands in the 1400-1600 cm⁻¹ region.

-

The C-H stretching vibrations of the aromatic ring and the aliphatic methylene and methoxy groups will appear in their respective characteristic regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol:

-

Introduce a small amount of the sample into the mass spectrometer, typically using a direct insertion probe for solids or after separation by gas or liquid chromatography.

-

Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data:

| Ion | Predicted m/z | Notes |

| [M]⁺ | 148.06 | Molecular ion |

| [M+H]⁺ | 149.07 | Protonated molecular ion (common in ESI) |

| [M-CH₃]⁺ | 133.05 | Loss of a methyl radical from the methoxy group |

| [M-OCH₃]⁺ | 117.06 | Loss of a methoxy radical |

| [M-CH₂CN]⁺ | 108.04 | Loss of the cyanomethyl radical |

Causality Behind Predictions:

-

The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound (148.16 g/mol ). High-resolution mass spectrometry would provide a more precise mass. For a related compound, (2-Methoxyphenyl)acetonitrile, the molecular ion is observed at m/z 147.[2]

-

In ESI, the protonated molecular ion ([M+H]⁺) is often the base peak.

-

Common fragmentation pathways would involve the loss of the methyl radical from the methoxy group, the entire methoxy radical, or the cyanomethyl radical, leading to the fragment ions listed in the table.

Workflow for Spectral Analysis

Figure 2. A generalized workflow for the spectral characterization of a novel compound.

Conclusion

This technical guide provides a predictive overview of the NMR, IR, and MS spectral data for this compound. The predicted chemical shifts, vibrational frequencies, and mass-to-charge ratios are based on the known effects of the functional groups present in the molecule and data from analogous compounds. This information serves as a valuable resource for researchers in the synthesis, purification, and characterization of this and related compounds. It is important to note that experimental data may vary slightly depending on the specific conditions used for analysis.

References

-

NIST Chemistry WebBook. (n.d.). Acetonitrile. Retrieved from [Link]

-

NIST Chemistry WebBook. (n.d.). (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

Sources

The Solubility Profile of 2-(3-Methoxypyridin-2-yl)acetonitrile in Organic Solvents: A Technical Guide for Researchers

An In-depth Technical Guide

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient and scalable chemical process development. This guide provides a detailed technical examination of 2-(3-Methoxypyridin-2-yl)acetonitrile, a key building block in modern medicinal chemistry. While comprehensive public data on its solubility is scarce, this paper establishes a predictive framework based on its physicochemical properties and the fundamental principles of solute-solvent interactions. Furthermore, it provides a robust, step-by-step experimental protocol for the quantitative determination of its solubility, empowering researchers to generate the precise data required for applications ranging from reaction optimization and purification to formulation development.

Introduction: The Critical Role of a Key Intermediate

This compound is a heterocyclic compound of significant interest in the synthesis of complex molecular architectures. Its structure, featuring a substituted pyridine ring, makes it a valuable precursor for a variety of pharmaceutical targets. The efficiency of synthesizing, purifying, and formulating compounds derived from this intermediate is fundamentally tied to its behavior in different solvent systems.

Key processes dependent on solubility data include:

-

Reaction Kinetics and Yield: Ensuring reactants are in the same phase is crucial for optimal reaction rates.

-

Crystallization and Purification: The selection of an appropriate solvent/anti-solvent system is critical for achieving high purity and yield.

-

Chromatographic Separation: Method development in techniques like High-Performance Liquid Chromatography (HPLC) relies on differential solubility in the mobile phase.

-

Formulation Science: Early-stage drug development requires knowledge of solubility to select appropriate delivery vehicles.[1]

This guide will first deconstruct the molecular features of this compound to predict its solubility behavior. It will then present a validated experimental workflow for obtaining precise quantitative data.

Physicochemical Profile of this compound

The solubility of a compound is dictated by its molecular structure. The key functional groups of this compound each contribute to its overall polarity and hydrogen bonding capacity.

-

Molecular Weight: 148.16 g/mol

-

Molecular Formula: C₈H₈N₂O

The molecule's structure can be broken down into three key regions:

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a weak base and a hydrogen bond acceptor. This feature promotes interaction with protic solvents.

-

Methoxy Group (-OCH₃): The ether linkage is polar, but the methyl group adds lipophilic character. It can act as a hydrogen bond acceptor.

-

Acetonitrile Moiety (-CH₂CN): The nitrile group (C≡N) is highly polar and a strong hydrogen bond acceptor. The methylene bridge provides some flexibility.

Overall, the molecule possesses a moderate polarity with multiple sites for hydrogen bond acceptance but no sites for hydrogen bond donation. This profile suggests that it will be most soluble in polar aprotic solvents and polar protic solvents, with decreasing solubility in nonpolar environments. This follows the fundamental chemical principle of "like dissolves like," where substances with similar polarities tend to be miscible.[2]

Caption: Chemical structure of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the physicochemical analysis, a qualitative solubility profile can be predicted. The molecule's polarity and hydrogen bond accepting capabilities suggest a strong affinity for polar solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the alcohol can interact with the polar nitrile and methoxy groups. The pyridine nitrogen can accept a hydrogen bond from the solvent, promoting dissolution. |

| Polar Aprotic | Acetonitrile, Acetone, Dimethylformamide (DMF) | High | These solvents have high dielectric constants and can engage in strong dipole-dipole interactions with the polar C≡N and C-O-C bonds of the solute. Acetonitrile is a particularly good choice.[3] |

| Moderate Polarity | Ethyl Acetate, Dichloromethane (DCM) | Medium | These solvents offer a balance of polarity and nonpolar character. They can solvate the molecule but less effectively than highly polar solvents. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Insoluble | The lack of polarity in these solvents provides no favorable interactions (dipole-dipole or hydrogen bonding) to overcome the crystal lattice energy of the solid solute.[2] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction and obtain actionable, quantitative data, a rigorous experimental protocol is necessary. The equilibrium shake-flask method, consistent with OECD Guideline 105, is a reliable and widely accepted approach for determining the solubility of chemical compounds.[4][5]

Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (±0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument (e.g., GC, NMR).[6]

Step-by-Step Methodology

-

Preparation of Stock Standard (for HPLC Calibration):

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in a suitable solvent (e.g., acetonitrile) in a 10 mL volumetric flask and dilute to the mark. This creates a ~1 mg/mL stock solution.

-

Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution.

-

-

Sample Preparation (Shake-Flask):

-

Add an excess amount of solid this compound to a series of vials. "Excess" means enough solid remains undissolved at the end of the experiment. A starting point is ~20-50 mg.

-

Accurately pipette a fixed volume (e.g., 2.0 mL) of the desired test solvent into each vial.

-

Securely cap the vials. Prepare each solvent condition in triplicate to ensure statistical validity.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).

-

Allow the samples to equilibrate for a minimum of 24 hours. For some compounds, 48 or 72 hours may be necessary to ensure equilibrium is reached.[7] A preliminary test can determine the required time.[4]

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the vials to stand undisturbed at the test temperature for at least 1 hour to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any microscopic solid particles.

-

Dilute the filtered sample with a known volume of solvent (e.g., acetonitrile) to bring its concentration within the range of the HPLC calibration curve.

-

Analyze the diluted samples and the calibration standards by HPLC.

-

-

Calculation:

-

Generate a calibration curve by plotting the HPLC peak area against the concentration of the standards.

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Calculate the original solubility in the test solvent, accounting for the dilution factor.

Solubility (mg/mL) = (Concentration from HPLC, mg/mL) × (Dilution Factor)

-

Caption: Experimental workflow for the shake-flask solubility determination method.

Applications of Solubility Data in Process Development

The quantitative data generated from the protocol above directly informs critical decisions in a research and development setting.

-

Reaction Solvent Selection: If a reaction requires a base like sodium hydride (insoluble in most organic solvents), a solvent that can dissolve this compound while not reacting with the base, such as DMF or THF, would be an ideal choice.

-

Crystallization Design: A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below (e.g., isopropanol or ethanol) would be an excellent candidate for purification by recrystallization.

-

Chromatography: To purify the compound on a silica gel column, a solvent system where the compound has moderate solubility, such as a mixture of ethyl acetate and hexane, would be chosen to ensure proper interaction with the stationary phase and achieve separation from impurities.

Conclusion

While readily available quantitative solubility data for this compound is limited, a thorough analysis of its molecular structure allows for a strong, predictive understanding of its behavior. The compound is anticipated to be highly soluble in polar protic and polar aprotic solvents and poorly soluble in nonpolar solvents. For process optimization, purification, and formulation, this predictive framework must be supplemented with precise experimental data. The detailed shake-flask protocol provided in this guide offers a robust and reliable method for researchers to generate this critical information, enabling more efficient and scalable chemical development.

References

- Chemistry For Everyone. (n.d.). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.

- LibreTexts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 14, 2026, from a URL that would be provided by the grounding tool.